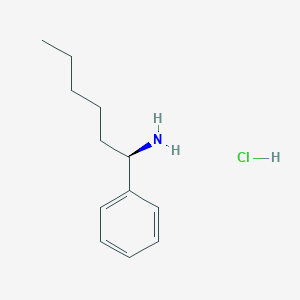
(R)-1-Phenylhexan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-Phenylhexan-1-amine hydrochloride is an organic compound with the molecular formula C12H19N·HCl. It is a chiral amine, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Phenylhexan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate starting materials, such as ®-1-Phenylhexan-1-ol.
Conversion to Amine: The alcohol group is converted to an amine group through a series of reactions, including amination and reduction.
Formation of Hydrochloride Salt: The free amine is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of ®-1-Phenylhexan-1-amine hydrochloride may involve more efficient and scalable methods, such as:
Catalytic Hydrogenation: Using catalysts to facilitate the reduction of intermediates.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-Phenylhexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the amine to other functional groups, such as alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
®-1-Phenylhexan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as its role in drug development.
Industry: The compound is used in the production of various chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ®-1-Phenylhexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-Phenylhexan-1-amine hydrochloride: The enantiomer of ®-1-Phenylhexan-1-amine hydrochloride, with a different three-dimensional arrangement.
1-Phenylhexane: A related compound without the amine group.
1-Phenylhexan-1-ol: The alcohol precursor used in the synthesis of ®-1-Phenylhexan-1-amine hydrochloride.
Uniqueness
®-1-Phenylhexan-1-amine hydrochloride is unique due to its chiral nature and specific biological activities. Its ability to interact with molecular targets in a stereospecific manner makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
211988-00-0 |
|---|---|
Molekularformel |
C12H20ClN |
Molekulargewicht |
213.75 g/mol |
IUPAC-Name |
(1R)-1-phenylhexan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H19N.ClH/c1-2-3-5-10-12(13)11-8-6-4-7-9-11;/h4,6-9,12H,2-3,5,10,13H2,1H3;1H/t12-;/m1./s1 |
InChI-Schlüssel |
ARNMMAZBPLSECJ-UTONKHPSSA-N |
Isomerische SMILES |
CCCCC[C@H](C1=CC=CC=C1)N.Cl |
Kanonische SMILES |
CCCCCC(C1=CC=CC=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-amino-4H-chromeno[4,3-d]pyrimidin-4-one](/img/structure/B11891284.png)

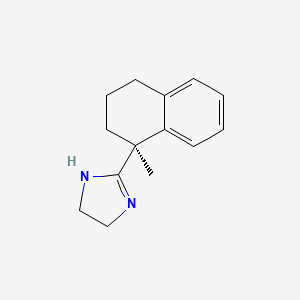
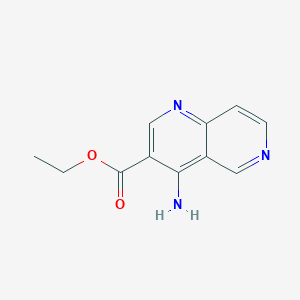

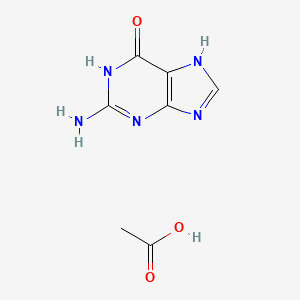
![2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B11891310.png)
![tert-Butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B11891315.png)
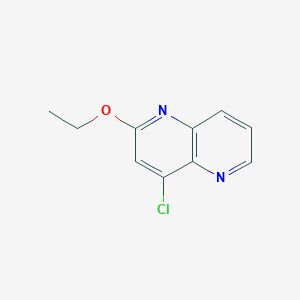
![2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11891326.png)
![3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11891333.png)

